

Application Note: Protocol for Dissolving Golvatinib for Cell Culture Experiments

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Compound of Interest

Compound Name: *Golvatinib*

Cat. No.: *B1684476*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Golvatinib (also known as E7050) is a potent, orally bioavailable small molecule inhibitor that demonstrates dual activity against c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][2] It binds to and inhibits the kinase activity of both receptors, which play crucial roles in tumor cell proliferation, migration, invasion, and angiogenesis.[1][3] **Golvatinib** inhibits the autophosphorylation of c-Met and VEGFR-2 with IC₅₀ values of 14 nM and 16 nM, respectively.[4][5] In preclinical studies, **Golvatinib** has been shown to suppress the growth of various tumor cells and inhibit tumor angiogenesis, making it a valuable tool for cancer research and drug development.[6][7] Proper solubilization is critical for ensuring accurate and reproducible results in in vitro cell-based assays. This document provides a detailed protocol for the preparation of **Golvatinib** solutions for use in cell culture experiments.

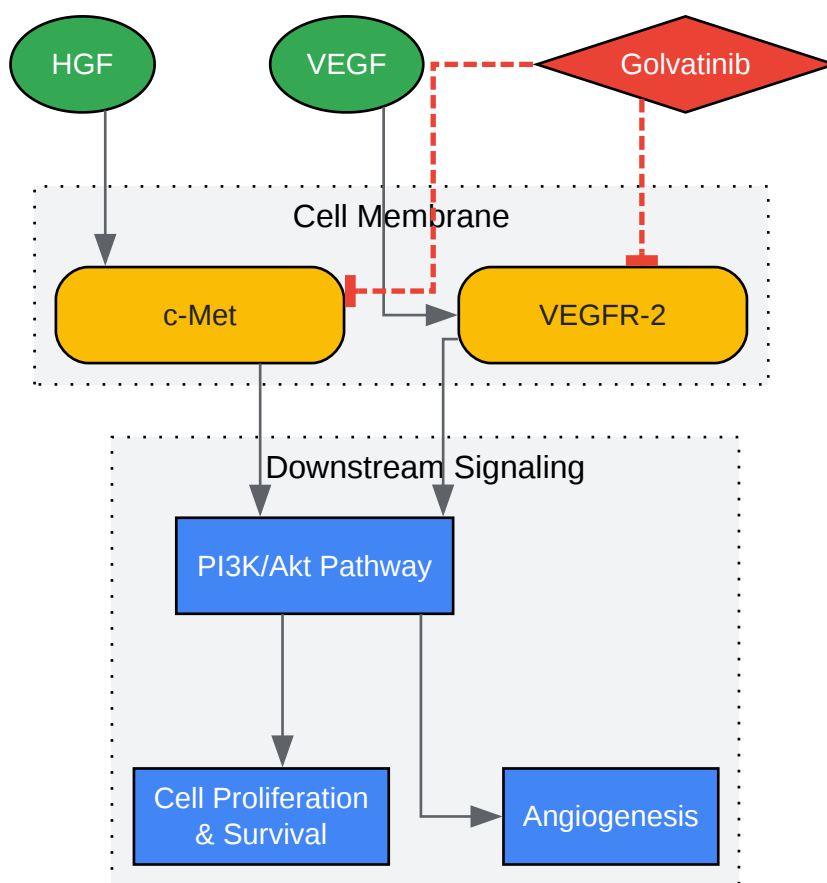
Golvatinib Properties

A summary of the key chemical and physical properties of **Golvatinib** is presented below.

Property	Value	Reference
Molecular Formula	C ₃₃ H ₃₇ F ₂ N ₇ O ₄	[2]
Molecular Weight	633.7 g/mol	[2]
Mechanism of Action	Dual inhibitor of c-Met and VEGFR-2 tyrosine kinases	[1][4]
IC ₅₀ (c-Met)	14 nM	[4][5]
IC ₅₀ (VEGFR-2)	16 nM	[4][5]
Solubility	DMSO: ≥ 20 mg/mL (31.56 mM) Water: Insoluble Ethanol: Insoluble	[4]

Signaling Pathway Inhibition by Golvatinib

Golvatinib exerts its anti-tumor effects by blocking key signaling pathways mediated by the c-Met and VEGFR-2 receptors. Upon binding of their respective ligands, Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), these receptors dimerize and autophosphorylate, initiating downstream cascades that promote cell survival, proliferation, and angiogenesis, such as the PI3K/Akt pathway.[4][6] **Golvatinib** inhibits this initial phosphorylation step, effectively shutting down these pro-tumorigenic signals.



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Figure 1. Golvatinib inhibits HGF/c-Met and VEGF/VEGFR-2 signaling pathways.

Experimental Protocols

4.1. Materials

- **Golvatinib** powder
- Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile microcentrifuge tubes (1.5 mL)
- Sterile serological pipettes and pipette tips
- Complete cell culture medium (appropriate for the cell line in use)

- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

4.2. Protocol for Preparation of **Golvatinib** Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution. It is crucial to use anhydrous DMSO, as moisture can reduce the solubility of **Golvatinib**.^[4] All steps involving the open compound and solvent should be performed in a sterile environment (e.g., a biosafety cabinet) to prevent contamination.

- Calculate Required DMSO Volume:
 - **Golvatinib** Molecular Weight (MW) = 633.7 g/mol .
 - To make a 10 mM (0.010 mol/L) stock solution, use the following formula: $\text{Volume } (\mu\text{L}) = (\text{Mass of } \mathbf{Golvatinib} \text{ (mg)} / 633.7) * 100,000$
 - Example: For 1 mg of **Golvatinib** powder: $\text{Volume } (\mu\text{L}) = (1 \text{ mg} / 633.7) * 100,000 \approx 157.8 \mu\text{L}$.
- Dissolution:
 - Carefully weigh the desired amount of **Golvatinib** powder and place it in a sterile microcentrifuge tube.
 - Add the calculated volume of anhydrous DMSO to the tube.
 - Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- Storage:
 - Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 μL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1-2 years).

4.3. Protocol for Preparation of Working Solutions in Cell Culture Medium

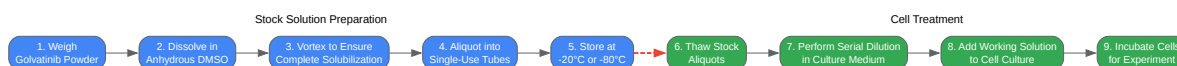
This protocol involves diluting the high-concentration DMSO stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.

- **Determine Final Concentration:** Decide on the final concentrations of **Golvatinib** needed for your experiment. **Golvatinib** has been shown to inhibit cell growth with IC₅₀ values in the nanomolar range (e.g., 6.2 nM to 37 nM for various cell lines).[\[6\]](#)[\[8\]](#)
- **Serial Dilution:** Perform serial dilutions to avoid precipitation of the compound when transferring from a high DMSO concentration to an aqueous medium. It is recommended to first prepare an intermediate dilution in the cell culture medium.
- **Final Dilution and Vehicle Control:**
 - Add the appropriate volume of the intermediate dilution to your cell culture plates to reach the final desired concentration.
 - Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically $\leq 0.5\%$, with $\leq 0.1\%$ being ideal for sensitive cell lines.[\[9\]](#)
 - Prepare a vehicle control by adding the same final concentration of DMSO (without **Golvatinib**) to control wells. This is essential to distinguish the effects of the compound from the effects of the solvent.
 - **Example Calculation:** To treat cells in 2 mL of medium with a final concentration of 100 nM **Golvatinib** from a 10 mM stock:
 - Final DMSO concentration should be $\leq 0.1\%$. This requires a dilution factor of at least 1:1000.
 - Using the formula $C_1V_1 = C_2V_2$: $(10,000,000 \text{ nM}) * V_1 = (100 \text{ nM}) * (2000 \mu\text{L})$ $V_1 = (100 * 2000) / 10,000,000 = 0.02 \mu\text{L}$.

- This volume is too small to pipette accurately. Therefore, a serial dilution is necessary.
- Step 1 (Intermediate Dilution): Dilute the 10 mM stock 1:100 in the medium to make a 100 μ M solution (e.g., 2 μ L of stock into 198 μ L of medium).
- Step 2 (Final Dilution): Dilute the 100 μ M intermediate solution 1:1000 into the final culture volume to get 100 nM (e.g., add 2 μ L of the 100 μ M solution to the 2 mL of medium in the well). The final DMSO concentration would be 0.01%, which is well tolerated by most cell lines.

Experimental Workflow

The overall process from receiving the compound to treating the cells is outlined in the workflow diagram below.



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Figure 2. Workflow for the preparation and use of **Golvatinib** in cell culture.

Safety Precautions

- **Golvatinib** is a potent bioactive compound. Handle with care.
- Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
- DMSO is a transdermal carrier; avoid direct skin contact as it can facilitate the absorption of other chemicals.
- Consult the Safety Data Sheet (SDS) for **Golvatinib** and DMSO for complete safety and handling information.

- All handling of the powder and concentrated stock solutions should be performed in a chemical fume hood or a biosafety cabinet.

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